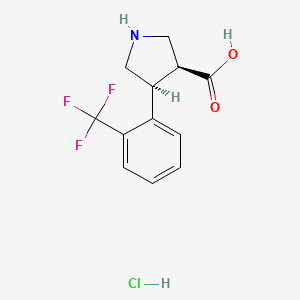
(3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves a substitution reaction where a trifluoromethylphenyl group is introduced to the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the phenyl group.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Substitution: The trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrolidine ring or phenyl group.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.
Receptor Binding: May be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of pharmaceuticals.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring may contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride: Lacks the trifluoromethyl group.
(3S,4S)-4-(2-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
Hydrochloride Salt: Enhances solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C12H13ClF3NO2 |
|---|---|
Poids moléculaire |
295.68 g/mol |
Nom IUPAC |
(3S,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9-;/m1./s1 |
Clé InChI |
YSYNBLMPHGKCFM-VTLYIQCISA-N |
SMILES isomérique |
C1[C@@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
SMILES canonique |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



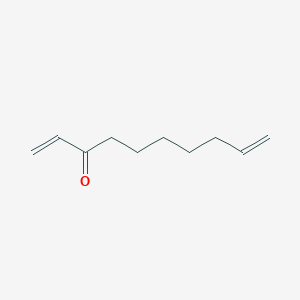

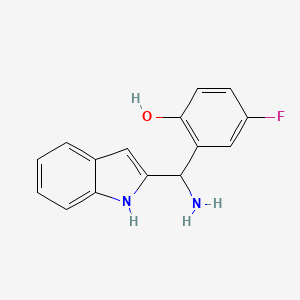
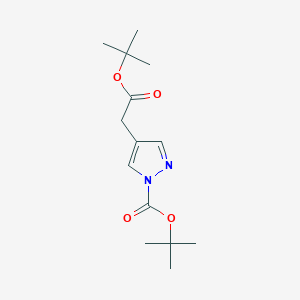
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid](/img/structure/B13673985.png)
![4-Benzyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13674001.png)
![6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)
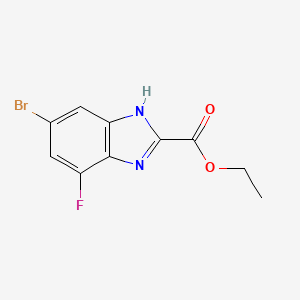

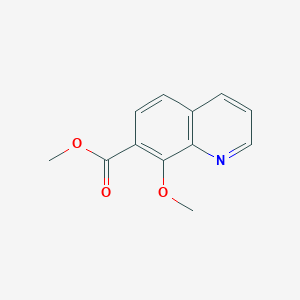
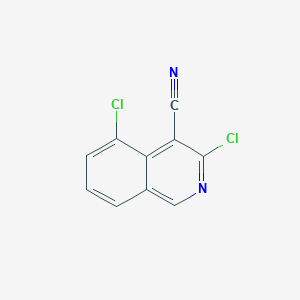

![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
